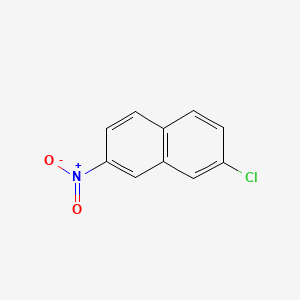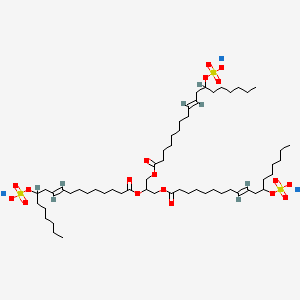
Trisodium sulfonated glyceryl triricinoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trisodium sulfonated glyceryl triricinoleate is a sulfonated derivative of glyceryl triricinoleate, a triglyceride formed by the esterification of glycerol with ricinoleic acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium sulfonated glyceryl triricinoleate typically involves the sulfonation of glyceryl triricinoleate. The process begins with the esterification of glycerol with ricinoleic acid to form glyceryl triricinoleate. This intermediate is then reacted with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions to introduce sulfonate groups into the molecule. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactors where glyceryl triricinoleate is continuously fed and reacted with the sulfonating agent. The reaction mixture is then neutralized with sodium hydroxide to form the trisodium salt. The product is purified through filtration and drying processes to obtain the final compound .
化学反应分析
Types of Reactions
Trisodium sulfonated glyceryl triricinoleate undergoes various chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonate groups, reverting to glyceryl triricinoleate.
Substitution: The sulfonate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can replace the sulfonate groups.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Glyceryl triricinoleate and its derivatives.
Substitution: Various substituted glyceryl triricinoleate derivatives.
科学研究应用
Trisodium sulfonated glyceryl triricinoleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants
作用机制
The mechanism of action of trisodium sulfonated glyceryl triricinoleate involves its surfactant properties. The sulfonate groups increase the hydrophilicity of the molecule, allowing it to interact with both hydrophobic and hydrophilic substances. This dual interaction capability makes it effective in reducing surface tension and stabilizing emulsions. The molecular targets include cell membranes and other lipid structures, where it can alter permeability and fluidity .
相似化合物的比较
Similar Compounds
Glyceryl triricinoleate: The non-sulfonated precursor with similar triglyceride structure but lacking surfactant properties.
Glyceryl ricinoleate: A monoester of glycerol and ricinoleic acid, used in cosmetics and pharmaceuticals.
Trisodium propane-1,2,3-triyl tris[12-(sulphonatooxy)octadec-9-enoate]: Another sulfonated derivative with similar surfactant properties .
Uniqueness
Trisodium sulfonated glyceryl triricinoleate is unique due to its specific combination of sulfonate groups and triglyceride structure, providing enhanced surfactant properties compared to its non-sulfonated counterparts. This makes it particularly effective in applications requiring strong emulsification and surface tension reduction .
属性
CAS 编号 |
67919-46-4 |
|---|---|
分子式 |
C57H101Na3O18S3 |
分子量 |
1239.6 g/mol |
IUPAC 名称 |
trisodium;[(E)-18-[1,3-bis[[(E)-12-sulfonatooxyoctadec-9-enoyl]oxy]propan-2-yloxy]-18-oxooctadec-9-en-7-yl] sulfate |
InChI |
InChI=1S/C57H104O18S3.3Na/c1-4-7-10-31-40-51(73-76(61,62)63)43-34-25-19-13-16-22-28-37-46-55(58)70-49-54(72-57(60)48-39-30-24-18-15-21-27-36-45-53(75-78(67,68)69)42-33-12-9-6-3)50-71-56(59)47-38-29-23-17-14-20-26-35-44-52(74-77(64,65)66)41-32-11-8-5-2;;;/h25-27,34-36,51-54H,4-24,28-33,37-50H2,1-3H3,(H,61,62,63)(H,64,65,66)(H,67,68,69);;;/q;3*+1/p-3/b34-25+,35-26+,36-27+;;; |
InChI 键 |
XREXPQGDOPQPAH-YKMGDXIHSA-K |
手性 SMILES |
CCCCCCC(OS(=O)(=O)[O-])C/C=C/CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC)COC(=O)CCCCCCC/C=C/CC(OS(=O)(=O)[O-])CCCCCC.[Na+].[Na+].[Na+] |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OC(=O)CCCCCCCC=CCC(CCCCCC)OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


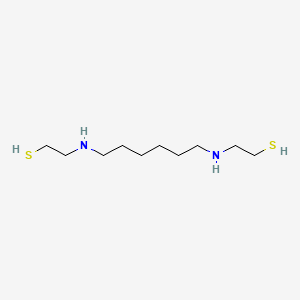

![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)


![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)

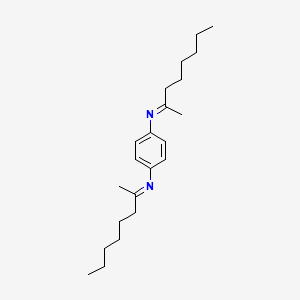

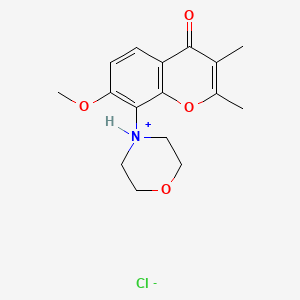
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)
